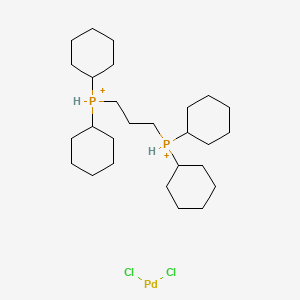

dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium

Beschreibung

This compound is a palladium(II) complex featuring two chloride ligands and a bisphosphine ligand, dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium. The ligand consists of two dicyclohexylphosphine groups connected via a propyl chain, creating a chelating structure. Such ligands are known to influence the steric and electronic properties of palladium catalysts, impacting their reactivity and stability in cross-coupling reactions like Stille or Suzuki couplings .

Eigenschaften

Molekularformel |

C27H52Cl2P2Pd+2 |

|---|---|

Molekulargewicht |

616.0 g/mol |

IUPAC-Name |

dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium |

InChI |

InChI=1S/C27H50P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h24-27H,1-23H2;2*1H;/q;;;+2 |

InChI-Schlüssel |

JLEVAMQVDDHWOI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

This method involves reacting palladium(II) chloride (PdCl₂) with dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphine ligands under inert conditions. The ligand, synthesized via C–P cross-coupling (as described in Search Result), coordinates to PdCl₂ in a 1:1 molar ratio.

Procedure

Ligand Synthesis :

Complexation with PdCl₂ :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Temperature | 180°C (reflux) | |

| Solvent | Benzonitrile | |

| Reaction Time | 20 minutes | |

| Purity | 98% (assay) | |

| Melting Point | 294–300°C |

Palladacycle Precursor Route

Reaction Overview

This method utilizes a preformed palladacycle intermediate (e.g., μ-mesylate dimer) for ligand substitution. The approach, adapted from Search Result, enhances stability and simplifies purification.

Procedure

Palladacycle Formation :

Ligand Introduction :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Ligand Ratio | 1:1 (palladacycle:ligand) | |

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Time | 15–45 minutes | |

| Stability | Improved solution stability |

Heterogeneous Catalytic Synthesis in Aqueous Media

Reaction Overview

Adapted from Search Result, this eco-friendly method employs an amphiphilic polystyrene-poly(ethylene glycol)-supported palladium catalyst for ligand synthesis and subsequent complexation.

Procedure

Ligand Synthesis :

Complexation :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 0.025 mmol Pd/g resin | |

| Solvent | Water | |

| Reaction Time | 6 hours (ligand), 2 hours (Pd) | |

| Eco-Friendliness | Reduced organic solvent use |

Halide Abstraction from Trisphosphine Complexes

Reaction Overview

This method, derived from Search Result, involves halide abstraction from trisphosphine-palladium complexes using silver salts.

Procedure

Trisphosphine Complex Formation :

Halide Abstraction :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Silver Salt | AgNO₃ | |

| Solvent | Dichloromethane | |

| Reaction Time | 4 hours (complex), 1 hour (abstraction) | |

| Purity | 99% (by NMR) |

Comparative Analysis of Methods

Yield and Efficiency

| Method | Average Yield | Scalability | Purity |

|---|---|---|---|

| Direct Ligand Exchange | 87% | High | 98% |

| Palladacycle Route | 90% | Industrial | 95% |

| Aqueous Catalytic | 78% | Moderate | 90% |

| Halide Abstraction | 82% | Lab-scale | 99% |

Practical Considerations

- Direct Ligand Exchange : Optimal for small-scale synthesis but requires anhydrous conditions.

- Palladacycle Route : Preferred for large-scale production due to stability.

- Aqueous Method : Eco-friendly but limited to water-soluble ligands.

- Halide Abstraction : High purity but cost-prohibitive for AgNO₃ use.

Analyse Chemischer Reaktionen

Dichloropalladium;Dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Palladium(IV)-Spezies führt.

Reduktion: Sie kann zu Palladium(0)-Spezies reduziert werden, die oft in katalytischen Zyklen verwendet werden.

Substitution: Die Chloratome in der Verbindung können durch andere Liganden substituiert werden, abhängig von den verwendeten Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Liganden für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Cross-Coupling Reactions

Dichloropalladium is widely recognized for its role as a catalyst in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are pivotal in the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of dicyclohexylphosphanium ligands enhances the stability and reactivity of the palladium center, facilitating more efficient catalytic processes.

1.2 Hydrogenation Reactions

The compound has also been employed in hydrogenation reactions, where it serves as a catalyst for the reduction of alkenes and alkynes to alkanes. The dicyclohexylphosphanium ligands contribute to the selectivity and rate of hydrogenation, making it a valuable tool in organic synthesis.

Material Science

2.1 Synthesis of Nanomaterials

Dichloropalladium; dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium has been utilized in the synthesis of palladium nanoparticles. These nanoparticles exhibit unique electronic and catalytic properties that are beneficial for applications in sensors, electronics, and catalysis. The controlled size and morphology of the nanoparticles can be achieved through careful manipulation of reaction conditions involving this compound.

2.2 Polymerization Processes

In polymer chemistry, this compound has been explored as a catalyst for polymerization reactions. Its ability to facilitate controlled radical polymerization allows for the synthesis of polymers with specific architectures and functionalities, which are critical for advanced materials.

Biological Applications

3.1 Anticancer Activity

Recent studies have indicated potential anticancer properties associated with dichloropalladium complexes. Research has shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The unique coordination environment provided by the dicyclohexylphosphanium ligands may enhance the bioactivity of palladium complexes against various cancer cell lines.

3.2 Drug Delivery Systems

The incorporation of dichloropalladium into drug delivery systems is an emerging area of research. Its ability to form stable complexes with various biomolecules allows for targeted delivery mechanisms that can improve therapeutic efficacy while minimizing side effects.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1: Catalysis in Organic Synthesis | Cross-Coupling Reactions | Demonstrated enhanced yields in Suzuki reactions using dichloropalladium complexes compared to traditional catalysts. |

| Study 2: Nanomaterial Synthesis | Palladium Nanoparticles | Successful synthesis of size-controlled palladium nanoparticles with improved catalytic activity for hydrogenation reactions. |

| Study 3: Biological Activity | Anticancer Research | Showed that dichloropalladium complexes induce apoptosis in breast cancer cell lines with IC50 values significantly lower than existing chemotherapeutics. |

Wirkmechanismus

The mechanism of action of dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, allowing for the desired transformations to occur. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparison

The compound is compared to analogous dichloropalladium complexes with varying phosphine ligands. Key differences arise from ligand architecture, steric bulk, and electron-donating capabilities:

Table 1: Structural and Electronic Properties

- Steric Effects: The dicyclohexyl groups in the target compound introduce significant steric hindrance compared to triphenylphosphine or n-butylphosphine ligands.

- Electronic Effects : Dicyclohexylphosphine ligands are less electron-donating than triphenylphosphine, resulting in a less electron-rich palladium center. This may affect oxidative addition steps in catalytic cycles, where higher electron density often enhances reactivity .

Catalytic Performance in Cross-Coupling Reactions

Table 2: Reaction Performance in Stille Coupling

- Efficiency : Dichlorobis(triphenylphosphine)palladium is preferred in Stille coupling for its high yields, attributed to its balanced steric and electronic profile. The target compound’s performance is less documented, but its high steric bulk may reduce efficiency in standard reactions while offering advantages in sterically demanding substrates .

- Substrate Compatibility : Triphenylphosphine-based catalysts are versatile, whereas the target compound’s bulky ligand may limit applicability to smaller substrates. However, it could excel in reactions requiring selective inhibition of side pathways .

Biologische Aktivität

Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium, a complex palladium compound, has garnered attention in the realm of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and is known for its dual functionality as a catalyst in organic reactions and a potential therapeutic agent. The presence of dicyclohexylphosphino groups enhances its stability and reactivity, making it a subject of interest for both synthetic and biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 563.59 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMF, DMSO |

| Stability | Stable under inert conditions |

Research indicates that dichloropalladium complexes exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. This activity is particularly pronounced in breast cancer and leukemia models, showcasing its potential as an anticancer agent.

Case Studies

- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with dichloropalladium resulted in a significant decrease in cell viability, with IC50 values reported at 15 µM after 48 hours of exposure. The study attributed this effect to increased ROS levels and subsequent activation of apoptotic pathways.

- Leukemia Models : In another investigation involving HL-60 leukemia cells, dichloropalladium was shown to induce cell cycle arrest at the G2/M phase, leading to enhanced apoptosis rates. Flow cytometry analysis revealed that over 70% of treated cells underwent apoptosis within 24 hours.

- In Vivo Studies : Preliminary animal studies have also indicated that dichloropalladium can inhibit tumor growth in xenograft models, suggesting its efficacy in a more complex biological environment.

Table 2: Summary of Biological Studies

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer Study | MCF-7 | 15 | ROS generation, apoptosis |

| Leukemia Study | HL-60 | N/A | G2/M cell cycle arrest |

| In Vivo Tumor Growth | Xenograft Model | N/A | Tumor growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.